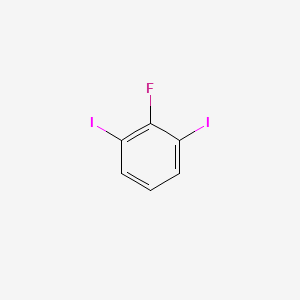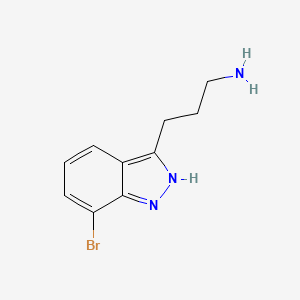
3-(7-Bromo-1H-indazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Bromo-1H-indazol-3-yl)propan-1-amine is a heterocyclic compound featuring an indazole core substituted with a bromine atom at the 7-position and an amine group at the 1-position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 1H-indazole, undergoes bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Propyl Chain: The brominated indazole is then reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
3-(7-Bromo-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound can be used to study the biological activity of indazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-1H-indazol-3-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the amine group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indazole: Lacks the propylamine chain but shares the indazole core and bromine substitution.
3-(1H-Indazol-3-yl)propan-1-amine: Similar structure but without the bromine atom.
7-Chloro-1H-indazole: Chlorine substitution instead of bromine.
Uniqueness
3-(7-Bromo-1H-indazol-3-yl)propan-1-amine is unique due to the presence of both the bromine atom and the propylamine chain, which can confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or without the halogen substitution.
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(7-bromo-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12BrN3/c11-8-4-1-3-7-9(5-2-6-12)13-14-10(7)8/h1,3-4H,2,5-6,12H2,(H,13,14) |
InChI Key |
IBMSDLBHJJPVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
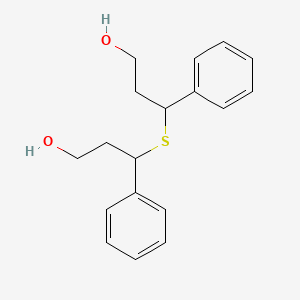
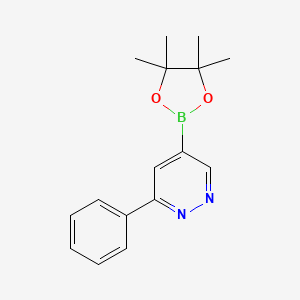
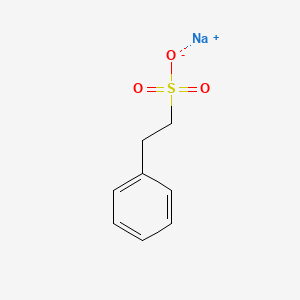
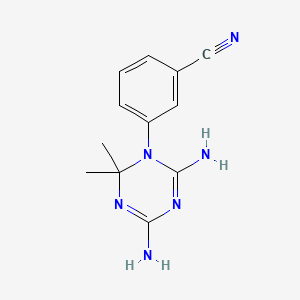
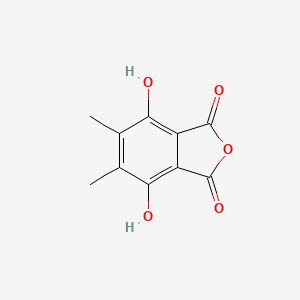
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

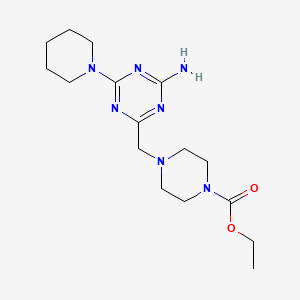
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
